molecular formula C10H12BrClFN B7948622 (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride

(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7948622
M. Wt: 280.56 g/mol
InChI Key: MQZUYNPQTUXEGZ-HNCPQSOCSA-N
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Description

®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-bromo-5-fluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine.

    Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride may involve:

    Batch Processing: The synthesis is carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring can influence its binding affinity and selectivity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    2-(2-Bromo-5-fluorophenyl)pyrrolidine: The non-chiral version of the compound, which lacks the specific stereochemistry.

    2-(2-Bromo-5-chlorophenyl)pyrrolidine hydrochloride: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

®-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms on the phenyl ring. These features can influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-(2-bromo-5-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUYNPQTUXEGZ-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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